molecular formula C18H28O3S B087167 Sulfoxide CAS No. 120-62-7

Sulfoxide

Cat. No. B087167
CAS RN: 120-62-7
M. Wt: 324.5 g/mol
InChI Key: ATTZFSUZZUNHBP-UHFFFAOYSA-N
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Description

Sulfoxides are a class of organosulfur compounds characterized by a sulfur atom bonded to an oxygen atom and two carbon atoms. They are known for their high configurational stability and synthetic versatility, which make them powerful chiral auxiliaries in asymmetric synthesis . Sulfoxides have been used in a wide range of asymmetric reactions, contributing to the formation of carbon-carbon and carbon-oxygen bonds with high asymmetric inductions . They also play a role in atroposelective synthesis and asymmetric catalysis, and have been utilized in the design of chiroptical switches .

Synthesis Analysis

The synthesis of sulfoxides can be achieved through various methods. One efficient process involves the oxidation of sulfides with hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin, which yields sulfoxides with high chemoselectivity and excellent yields . Another method for synthesizing unsymmetrical sulfoxides uses a one-pot process involving sulfur dioxide and organometallic nucleophiles, with the sulfur dioxide being delivered from a surrogate like DABSO . Additionally, the bora-ene reaction of sulfur dioxide with prop-2-ene-1-boronic esters offers a new route to sulfoxides, with the potential for chirality transfer from enantiomerically enriched boronates10.

Molecular Structure Analysis

The molecular structure of sulfoxides consists of a divalent sulfur center bonded to an oxygen atom and two carbon atoms. This structure allows sulfoxides to act as ligands in transition metal catalysis, forming stable complexes with metals . The chiral nature of sulfoxides is particularly significant, as it enables them to induce enantioselectivity in various chemical reactions .

Chemical Reactions Analysis

Sulfoxides are involved in numerous chemical reactions. They have been used as chiral ligands in the Hayashi-Miyaura reaction, where sulfoxide-alkene hybrids demonstrated high enantioselectivities and the ability to furnish chiral products with opposite stereoconfigurations . In the context of total synthesis, sulfoxides have been employed in stereo-, regio-, and enantioselective syntheses of biologically active natural compounds . Furthermore, chiral sulfoxides have been used as neutral coordinate-organocatalysts in asymmetric allylation reactions, achieving high diastereo- and enantioselectivity .

Physical and Chemical Properties Analysis

Sulfoxides exhibit a range of physical and chemical properties that make them valuable in organic chemistry. For instance, dimethyl sulfoxide (DMSO) is not only a common solvent but also acts as a synthon in organic synthesis, participating in various synthetic transformations . The physical properties of sulfoxides, such as their solubility and boiling points, are influenced by the nature of the substituents attached to the sulfur atom. The chemical properties, including reactivity and selectivity, are also affected by the chiral centers and the ability of sulfoxides to participate in asymmetric synthesis .

Scientific Research Applications

  • Molecular Changes and Cellular Processes : DMSO is widely used as a solvent in medical applications and scientific research. It can induce significant molecular changes in cells, even at low concentrations, affecting proteins, nucleic acids, and gene expression. This highlights the need for careful consideration of DMSO's effects in experimental outcomes (Tunçer et al., 2018).

  • Asymmetric Synthesis : Chiral sulfoxides are recognized as powerful chiral auxiliaries in asymmetric reactions. Their stability, accessibility, and synthetic versatility have led to significant advancements in asymmetric carbon-carbon and carbon-oxygen bond forming reactions (Carreño et al., 2009).

  • Transition Metal Catalysis : Sulfoxides, especially chiral sulfoxides, have shown potential as ligands in transition metal catalysis. Recent studies demonstrate their ability to form stable complexes with transition metals, leading to a renewed interest in this field (Sipos et al., 2015).

  • Sulfoxidation and Sulfenylation : Innovative methods have been developed for sulfoxidation and sulfenylation using organic thiosulfate salts. This approach is applicable in the late-stage modification of pharmaceuticals and sugar derivatives (Li et al., 2017).

  • C-H Coupling Reactions : Sulfoxides have found new applications in catalytic C-H activation and in the formation of C-C bonds. Their unique reactivity has led to a renaissance in their use for directing C-H functionalization (Pulis & Procter, 2016).

  • Biocatalytic Synthesis : Recent advances in biocatalysis have utilized sulfoxides for the synthesis of enantioenriched sulfoxides. Innovative approaches include using reductive enzymes and nonclassical solvents for greener and more sustainable pathways (Anselmi et al., 2020).

  • Neuroprotective Properties : DMSO can suppress glutamate responses in hippocampal neurons and protect against excitotoxic death. This discovery has implications for the use of DMSO in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

  • Asymmetric Allylation : Chiral sulfoxides have been used as effective neutral coordinate-organocatalysts in asymmetric allylation of N-acylhydrazones, showing high diastereo- and enantioselectivity (Kobayashi et al., 2003).

Safety And Hazards

When handling sulfoxides, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Sulfoxides play a pivotal role in modern organic chemistry. They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest . Recent developments in the field of sustainable sulfone synthesis have been reviewed, and future directions have been discussed .

properties

IUPAC Name

5-(2-octylsulfinylpropyl)-1,3-benzodioxole
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InChI

InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-11-22(19)15(2)12-16-9-10-17-18(13-16)21-14-20-17/h9-10,13,15H,3-8,11-12,14H2,1-2H3
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InChI Key

ATTZFSUZZUNHBP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCS(=O)C(C)CC1=CC2=C(C=C1)OCO2
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Molecular Formula

C18H28O3S
Record name PIPERONYL SULFOXIDE
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DSSTOX Substance ID

DTXSID1021168
Record name Piperonyl sulfoxide
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Molecular Weight

324.5 g/mol
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Physical Description

Piperonyl sulfoxide is a clear pale yellow to amber viscous liquid with a sweetish smell. (NTP, 1992), Pale yellow or brown liquid with a sweet odor; [HSDB]
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS EXCEPT PETROLEUM ETHER, Insoluble in water.
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Density

1.06 to 1.09 at 77 °F (NTP, 1992), 1.06-1.09 @ 25 °C
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Vapor Pressure

0.00000007 [mmHg]
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Mechanism of Action

Piperonyl butoxide, like other methylenedioxybenzene synergists (eg, sesamex, sulfoxide, n-propyl isome, piperonyl cyclonene, etc), inhibits hepatic microsomal oxidase enzymes in lab rodents & by inference in man; it also inhibits a related group of enzymes in insects apparently by serving as a competitive substrate. Because these enzymes act to detoxify many drugs & other exogenous chemicals, a heavy exposure to one of these insecticidal synergists might make a person temporarily vulnerable to a variety of toxic insults that would normally be tolerated with ease.
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Product Name

Piperonyl sulfoxide

Color/Form

PALE YELLOW, VISCOUS OIL, Brown liquid

CAS RN

120-62-7
Record name PIPERONYL SULFOXIDE
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Record name Sulfoxide
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Record name 1-(3,4-methylenedioxyphenyl)isopropyl octyl sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
992,000
Citations
NA David - Annual review of pharmacology, 1972 - annualreviews.org
Synthesis and manufacture.-Dimethyl sulfoxide (DMSO) was first prepared by the oxidation of dimethyl sulfide by Alexander Saytzeff (1) in 1867. The title of his paper," On the Influence …
Number of citations: 261 www.annualreviews.org
D Martin, A Weise, HJ Niclas - … Chemie International Edition in …, 1967 - Wiley Online Library
The dipolar aprotic solvent dimethyl sulfoxide is liquid over a wide range of temperatures, is a strong electron donor, and has a high polarity. It is therefore an excellent and selective …
Number of citations: 322 onlinelibrary.wiley.com
M Calligaris - Coordination chemistry reviews, 2004 - Elsevier
Average SO bond distances were calculated, from accurate X-ray data, for free and coordinated sulfoxides, showing a decrease from free sulfoxides (avearge 1.492(1) Å) to S-bonded …
Number of citations: 310 www.sciencedirect.com
JA Ross, RP Seiders, DM Lemal - Journal of the American …, 1976 - ACS Publications
The tricyclic alcohol 4b was isolated as a pale yellowoil and was purified by preparative gas chromatography. Its structure is consistent with its spectral characteristics: ir (CC14) 2.81, …
Number of citations: 271 pubs.acs.org
BC Lee, VN Gladyshev - Free Radical Biology and Medicine, 2011 - Elsevier
… sulfoxide and methionine-R-sulfoxide. Both free amino acid and protein-based forms of methionine-S-sulfoxide … the reduction of methionine-R-sulfoxide requires two enzymes, MsrB and …
Number of citations: 145 www.sciencedirect.com
WW Epstein, FW Sweat - Chemical reviews, 1967 - ACS Publications
Dimethyl sulfoxide, first prepared in 1866 (85), has until recentlyheld eminence in chemistry as a solvent of some importance but has not been considered a reactant. Since the time that …
Number of citations: 428 pubs.acs.org
AJ Mancuso, D Swern - Synthesis, 1981 - thieme-connect.com
Selected examples of the use of activated dimethyl sulfoxide reagents in organic synthesis are discussed with emphasis being placed on low tem-perature studies conducted in the …
Number of citations: 286 www.thieme-connect.com
R Thomas, CB Shoemaker, K Eriks - Acta Crystallographica, 1966 - scripts.iucr.org
… The structure determination of dimethlyl sulfoxide (DMSO) contributes to this discussion a reliable value for the sulfur-oxygen bond length in a sulfoxide. Elec- tron diffraction studies of …
Number of citations: 324 scripts.iucr.org
NC Santos, J Figueira-Coelho, J Martins-Silva… - Biochemical …, 2003 - Elsevier
DMSO is an amphipathic molecule with a highly polar domain and two apolar methyl groups, making it soluble in both aqueous and organic media. It is one of the most common …
Number of citations: 790 www.sciencedirect.com
CN Yiannios, JV Karabinos - The Journal of Organic Chemistry, 1963 - ACS Publications
… sulfoxide to produce the corresponding sulfoxide. 3 In their work on the bromination of amines and phenols in dimethyl sulfoxide … with p-chlorothiophenol in dimethyl sulfoxide gave a …
Number of citations: 219 pubs.acs.org

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